

Minimizing co-production of citric acid in isocitric acid fermentation.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isocitric acid lactone*

Cat. No.: B145839

[Get Quote](#)

Technical Support Center: Isocitric Acid Fermentation

Troubleshooting Guide: Minimizing Citric Acid Co-Production

Welcome to the technical support center for isocitric acid (ICA) fermentation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fermentation processes, specifically focusing on minimizing the co-production of citric acid (CA).

Frequently Asked Questions (FAQs)

Q1: Why is citric acid always produced alongside isocitric acid in my fermentation?

A1: Citric acid and isocitric acid are closely related molecules in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle).^{[1][2]} Citrate is the precursor to isocitrate, with the conversion catalyzed by the enzyme aconitase.^{[3][4][5]} Therefore, the production of isocitric acid is inherently linked to the presence of citric acid. The key to maximizing your isocitric acid yield is to control the fermentation conditions and potentially modify your production strain to favor the accumulation of isocitrate over its precursor, citrate. The ratio of citric acid to isocitric acid can vary significantly depending on the microorganism, the carbon source used, and the specific fermentation conditions.^{[6][7]}

Q2: What is the most critical factor to control in the fermentation medium to favor isocitric acid production?

A2: While several factors are important, maintaining the proper pH is one of the most critical parameters for shifting the balance from citric acid to isocitric acid production, particularly when using yeast like *Yarrowia lipolytica*.^[8] Research has shown that a biphasic pH control strategy can be highly effective. This involves maintaining a lower pH (around 5.0) during the initial growth phase and then shifting to a higher pH (around 6.0) during the acid production phase.^[9]
^[10]^[11] This shift in pH influences enzyme activity and cellular metabolism, creating an environment more favorable for isocitric acid accumulation.^[8]

Q3: My isocitric acid to citric acid ratio is low. How can I improve it?

A3: A multi-faceted approach is often necessary to improve the ICA:CA ratio. Here are several strategies to consider:

- Strain Selection and Engineering: The choice of microbial strain is fundamental. *Yarrowia lipolytica* is a well-regarded producer of both acids.^[6] If possible, consider using a strain that has been specifically selected or genetically engineered for high isocitric acid production. Metabolic engineering strategies can include overexpressing the gene for aconitase, the enzyme that converts citrate to isocitrate, or knocking out genes for enzymes that consume isocitrate, such as isocitrate dehydrogenase.^[2]^[12]^[13]^[14]^[15]
- Carbon Source: The type of carbon source used in your fermentation medium has a significant impact on the ICA:CA ratio.^[7] While glucose and glycerol tend to favor citric acid production, substrates like vegetable oils (e.g., rapeseed oil), n-alkanes, and ethanol can lead to a higher proportion of isocitric acid.^[7]^[16]
- Nitrogen Limitation: The production of both citric and isocitric acid in yeast like *Yarrowia lipolytica* is often triggered by nitrogen limitation in the medium.^[7]^[17]^[18] Once the nitrogen source is depleted, the culture shifts from the growth phase to the acid production phase.^[7] Carefully controlling the initial nitrogen concentration is crucial for optimizing the timing and extent of acid production.
- Inhibitor Addition: The addition of an isocitrate lyase inhibitor, such as itaconic acid, to the fermentation medium can prevent the breakdown of isocitric acid through the glyoxylate

cycle, thereby increasing its accumulation.[9][10][19]

Troubleshooting Specific Issues

Problem 1: High Citric Acid, Low Isocitric Acid Yield Despite pH Control

If you are still observing high levels of citric acid relative to isocitric acid even with a two-stage pH control, consider the following troubleshooting steps:

- Verify Aeration and Dissolved Oxygen (DO) Levels: Inadequate or excessive aeration can impact the metabolic flux. For *Yarrowia lipolytica*, a common strategy is to maintain a lower dissolved oxygen level (20-25% saturation) during the growth phase and increase it (50-55% saturation) during the acid production phase.[9][10][11]
- Check Trace Metal Concentrations: The concentration of certain metal ions, particularly iron, can influence the activity of enzymes in the TCA cycle.[17] An increased iron concentration (around 1.2 mg/L) has been shown to be beneficial for isocitric acid production in some systems.[9][10] However, excessive iron can be detrimental.[17]
- Analyze Your Carbon Source Feed Strategy: If you are using a fed-batch process, the rate of carbon source addition can affect the metabolic state of the cells. A pulsed addition of the carbon source, guided by monitoring the dissolved oxygen levels, can help maintain optimal conditions and prevent substrate inhibition.[9]

Problem 2: Fermentation Stalls or Isocitric Acid Production Ceases Prematurely

A premature halt in isocitric acid production can be due to several factors:

- Substrate Limitation: Ensure that the carbon source has not been completely depleted. In a fed-batch culture, this would indicate the need to adjust your feeding strategy.
- Accumulation of Toxic Byproducts: While the goal is to produce isocitric acid, other metabolic byproducts can accumulate to inhibitory levels. Analysis of the fermentation broth for potential inhibitors may be necessary.
- Loss of Cell Viability: Extreme pH shifts, nutrient depletion, or the accumulation of toxic substances can lead to a decline in the viable cell population. Monitoring cell viability

throughout the fermentation is recommended.

Experimental Protocols & Data

Protocol 1: Two-Stage pH and Dissolved Oxygen Control for Isocitric Acid Fermentation

This protocol is based on optimized conditions for *Yarrowia lipolytica* and is designed to maximize the isocitric acid to citric acid ratio.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

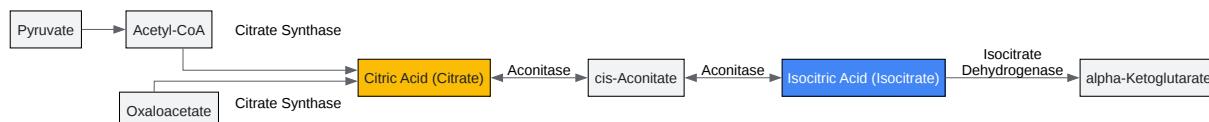
- Fermenter with pH and dissolved oxygen control
- Production strain (e.g., *Yarrowia lipolytica*)
- Fermentation medium with a suitable carbon source (e.g., ethanol or rapeseed oil)
- Acid and base solutions for pH control
- Air supply for aeration

Procedure:

- Growth Phase (First 24 hours):
 - Set the temperature to 29°C.
 - Maintain the pH at 5.0.
 - Control the dissolved oxygen (pO_2) at 20-25% of saturation.
- Acid Formation Phase (After 24 hours):
 - Shift the pH to 6.0.
 - Increase the dissolved oxygen (pO_2) to 50-55% of saturation.
- Monitoring:

- Regularly sample the fermentation broth to measure biomass, substrate consumption, and the concentrations of isocitric and citric acids using a suitable analytical method like HPLC.[\[1\]](#)

Data Presentation: Impact of Fermentation Conditions on Isocitric Acid Production


The following table summarizes the impact of different fermentation parameters on the production of isocitric acid (ICA) and the ICA to citric acid (CA) ratio.

Parameter	Condition Favoring ICA	Effect on ICA:CA Ratio	Reference
pH	Shift from 5.0 (growth) to 6.0 (production)	Increased	[8] [9] [10]
Carbon Source	Ethanol, Rapeseed Oil, n-Alkanes	Increased	[7] [16]
Aeration (DO)	Shift from 20-25% (growth) to 50-55% (production)	Increased	[9] [10]
Nitrogen	Limitation in the medium	Triggers acid production phase	[7] [17] [18]
Additives	Itaconic Acid (Isocitrate Lyase Inhibitor)	Increased	[9] [10] [19]

Visualizations

Metabolic Pathway: Citric Acid and Isocitric Acid Synthesis

The following diagram illustrates the key steps in the Krebs cycle leading to the formation of citric acid and its subsequent conversion to isocitric acid.

[Click to download full resolution via product page](#)

Caption: Key steps of the Krebs cycle showing the synthesis of citric acid and its isomerization to isocitric acid.

Experimental Workflow: Optimizing ICA:CA Ratio

This workflow outlines a systematic approach to troubleshooting and optimizing your fermentation process to favor isocitric acid production.

[Click to download full resolution via product page](#)

Caption: A systematic workflow for troubleshooting and optimizing the isocitric acid to citric acid ratio in fermentation.

References

- Finogenova, T. V., et al. (2018). Fermentation Conditions and Media Optimization for Isocitric Acid Production from Ethanol by *Yarrowia lipolytica*. *Biotechnology & Applied Biochemistry*, 67(1), 1-10. [Link]
- Kamzolova, S. V., & Morgunov, I. G. (2022). Organic Acid Production by Yeast *Yarrowia lipolytica*: A Review of the Last Five Years of Research. *Frontiers in Bioengineering and Biotechnology*, 10, 912520. [Link]
- Finogenova, T. V., et al. (2018). Fermentation Conditions and Media Optimization for Isocitric Acid Production from Ethanol by *Yarrowia lipolytica*. PubMed, 29568744. [Link]
- Kamzolova, S. V., et al. (2011). Isocitric acid production from rapeseed oil by *Yarrowia lipolytica* yeast. PubMed, 21643916. [Link]
- Aurich, A., et al. (2017). Isocitric Acid by Adsorption on Activated Carbon and Recovery. *ACS Sustainable Chemistry & Engineering*, 5(7), 5948-5953. [Link]
- Takeda Chemical Industries, Ltd. (1970). Process for separating citric acid. *U.S. Patent*, 3,530,870.
- Rywińska, A., & Rymowicz, W. (2020). A Review on Citric Acid Production by *Yarrowia lipolytica* Yeast: Past and Present Challenges and Developments. *Frontiers in Bioengineering and Biotechnology*, 8, 571110. [Link]
- Tan, K. H., et al. (2016). Citric acid production in *Yarrowia lipolytica* SWJ-1b yeast when grown on waste cooking oil. *Journal of Basic Microbiology*, 56(11), 1237-1246. [Link]
- Kamzolova, S. V., et al. (2019). Citric Acid Production by *Yarrowia lipolytica* Yeast on Different Renewable Raw Materials. *Frontiers in Bioengineering and Biotechnology*, 7, 1000. [Link]
- Show, P. L., et al. (2023). Citric Acid: Properties, Microbial Production, and Applications in Industries. *Polymers*, 15(13), 2845. [Link]
- Kubicek, C. P., & Rohr, M. (1978). Aconitase and citric acid fermentation by *Aspergillus niger*. PubMed, 569309. [Link]
- U.S. Patent. (1978). Process for the purification of citric acid. *U.S. Patent*, 3,902,070.
- Liu, L., et al. (2020). Systems metabolic engineering for citric acid production by *Aspergillus niger* in the post-genomic era. *Biotechnology Advances*, 43, 107577. [Link]
- Park, J. W., et al. (2020). IDH2 Deficiency Is Critical in Myogenesis and Fatty Acid Metabolism in Mice Skeletal Muscle. *International Journal of Molecular Sciences*, 21(15), 5556. [Link]
- Kamzolova, S. V., et al. (2023). Large-Scale Production of Isocitric Acid Using *Yarrowia lipolytica* Yeast with Further Down-Stream Purification. *Frontiers in Bioengineering and Biotechnology*, 11, 103020. [Link]
- M-CSA. (n.d.). Aconitase hydratase. *Microbial Cell Factories*, 12, 103. [Link]
- Show, P. L., et al. (2023). Citric Acid: Properties, Microbial Production, and Applications in Industries. *Polymers*, 15(13), 2845. [Link]
- Imran, I. (2020). Isocitrate Dehydrogenase: Friend and Foe. *BCM 441 Advanced Biochemistry*. [Link]

- Tong, W. H., & Rouault, T. A. (2007). Metabolic regulation of citrate and iron by aconitases: role of iron-sulfur cluster biogenesis. *Biometals*, 20(3-4), 549-564. [\[Link\]](#)
- Morgunov, I. G., et al. (2004). Microbiological Production of Citric and Isocitric Acids from Sunflower Oil. *Food Technology and Biotechnology*, 42(4), 229-234. [\[Link\]](#)
- Li, Y., et al. (2025). Advancements in metabolic engineering: unlocking the potential of key organic acids for sustainable industrial applications. *Frontiers in Bioengineering and Biotechnology*, 13, 1556516. [\[Link\]](#)
- Wikipedia. (n.d.). Aconitase. Wikipedia. [\[Link\]](#)
- Li, Y., et al. (2025). Advancements in metabolic engineering: unlocking the potential of key organic acids for sustainable industrial applications.
- Wang, Y., et al. (2023). Metabolic engineering and fermentation optimization strategies for producing organic acids of the tricarboxylic acid cycle by microbial cell factories. *Bioresource Technology*, 379, 128986. [\[Link\]](#)
- Lee, J. H., et al. (2020). Isocitrate dehydrogenase 2 protects mice from high-fat diet-induced metabolic stress by limiting oxidative damage to the mitochondria from brown adipose tissue. *Experimental & Molecular Medicine*, 52(2), 256-267. [\[Link\]](#)
- Kamzolova, S. V., et al. (2018). Fermentation Conditions and Media Optimization for Isocitric Acid Production from Ethanol by *Yarrowia lipolytica*.
- Su, Y., et al. (2020). Mutation of Isocitrate Dehydrogenase 1 in Cholangiocarcinoma Impairs Tumor Progression by Inhibiting Isocitrate Metabolism. *Frontiers in Endocrinology*, 11, 189. [\[Link\]](#)
- Reitman, Z. J., & Yan, H. (2010). Isocitrate Dehydrogenase 1 and 2 Mutations in Cancer: Alterations at a Crossroads of Cellular Metabolism. *Journal of the National Cancer Institute*, 102(13), 932-941. [\[Link\]](#)
- Meckey. (2025). Citric acid fermentation process explained step by step. Meckey. [\[Link\]](#)
- Anastassiadis, S., & Rehm, H. J. (2006). Influence of pH on continuous citric acid fermentation under optimised conditions with iron addition. *Applied Microbiology and Biotechnology*, 72(4), 675-682. [\[Link\]](#)
- Microbe Notes. (2023). Citric Acid Production- Microbes, Methods, Steps, Factors. Microbe Notes. [\[Link\]](#)
- Czarnecka, M., et al. (2020). Overexpression of Citrate Synthase Increases Isocitric Acid Biosynthesis in the Yeast *Yarrowia lipolytica*. *Molecules*, 25(18), 4099. [\[Link\]](#)
- Ul-Haq, I., et al. (2002). Effect of pH on citric acid production.
- Anastassiadis, S., et al. (2002). Citric acid production by *Candida* strains under intracellular nitrogen limitation. *Applied Microbiology and Biotechnology*, 60(1-2), 81-87. [\[Link\]](#)
- Stasis. (2018).
- Chemistry For Everyone. (2025).

- Anastassiadis, S., & Rehm, H. J. (2006). pH Influence on continuous citric acid fermentation with iron supply at a residence time of about 40 hrs (3 g/l NH4Cl, 120 g/l glucose and 5 µM iron).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. IDH2 Deficiency Is Critical in Myogenesis and Fatty Acid Metabolism in Mice Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aconitase - Creative Enzymes [creative-enzymes.com]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Aconitase - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. A Review on Citric Acid Production by *Yarrowia lipolytica* Yeast: Past and Present Challenges and Developments [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Fermentation Conditions and Media Optimization for Isocitric Acid Production from Ethanol by *Yarrowia lipolytica* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fermentation Conditions and Media Optimization for Isocitric Acid Production from Ethanol by *Yarrowia lipolytica* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isocitrate Dehydrogenase: Friend and Foe – BCM 441 Advanced Biochemistry [bcm441.iffatimran.bergbuilds.domains]
- 13. Isocitrate dehydrogenase 2 protects mice from high-fat diet-induced metabolic stress by limiting oxidative damage to the mitochondria from brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutation of Isocitrate Dehydrogenase 1 in Cholangiocarcinoma Impairs Tumor Progression by Inhibiting Isocitrate Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isocitrate Dehydrogenase 1 and 2 Mutations in Cancer: Alterations at a Crossroads of Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isocitric acid production from rapeseed oil by *Yarrowia lipolytica* yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Citric Acid: Properties, Microbial Production, and Applications in Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Citric acid production by *Candida* strains under intracellular nitrogen limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Large-Scale Production of Isocitric Acid Using *Yarrowia lipolytica* Yeast with Further Down-Stream Purification | MDPI [mdpi.com]
- To cite this document: BenchChem. [Minimizing co-production of citric acid in isocitric acid fermentation.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145839#minimizing-co-production-of-citric-acid-in-isocitric-acid-fermentation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com